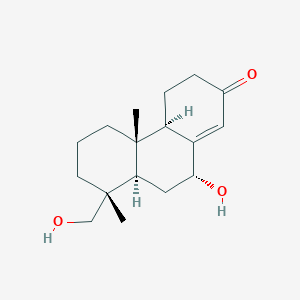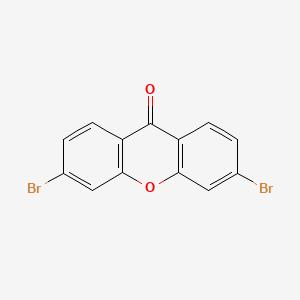![molecular formula C8H8N2O B15130862 6-Methyl-5,7a-dihydropyrrolo[3,2-c]pyridin-4-one](/img/structure/B15130862.png)
6-Methyl-5,7a-dihydropyrrolo[3,2-c]pyridin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-5,7a-dihydropyrrolo[3,2-c]pyridin-4-one is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5,7a-dihydropyrrolo[3,2-c]pyridin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminopyridine with an α,β-unsaturated carbonyl compound, followed by cyclization and reduction steps . The reaction conditions often include the use of a base such as sodium methoxide in methanol, and the reaction is typically carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
6-Methyl-5,7a-dihydropyrrolo[3,2-c]pyridin-4-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions that may include acidic or basic catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can yield more saturated heterocycles. Substitution reactions can introduce a wide range of functional groups, leading to derivatives with varied biological activities .
科学的研究の応用
6-Methyl-5,7a-dihydropyrrolo[3,2-c]pyridin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: This compound is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
作用機序
The mechanism of action of 6-Methyl-5,7a-dihydropyrrolo[3,2-c]pyridin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. For example, it may inhibit the activity of certain kinases or modulate receptor signaling pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
Pyrrolopyridine: Another heterocyclic compound with a fused pyrrole and pyridine ring system.
Pyrido[2,3-d]pyrimidin-5-one: A compound with a similar fused ring structure but different nitrogen positioning.
Pyrrolopyrazine: Contains a fused pyrrole and pyrazine ring system, exhibiting different biological activities.
Uniqueness
6-Methyl-5,7a-dihydropyrrolo[3,2-c]pyridin-4-one is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential for diverse biological activities make it a valuable compound in medicinal chemistry .
特性
分子式 |
C8H8N2O |
|---|---|
分子量 |
148.16 g/mol |
IUPAC名 |
6-methyl-5,7a-dihydropyrrolo[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C8H8N2O/c1-5-4-7-6(2-3-9-7)8(11)10-5/h2-4,7H,1H3,(H,10,11) |
InChIキー |
QWIIVHBXTYFWHO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2C(=CC=N2)C(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


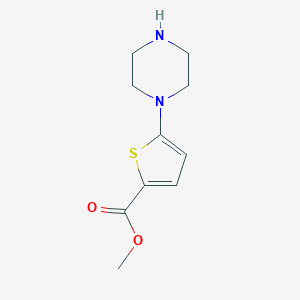
![[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate](/img/structure/B15130809.png)
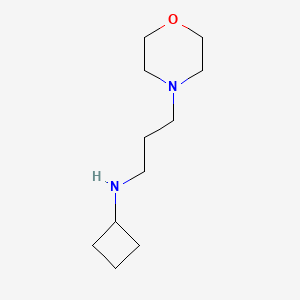
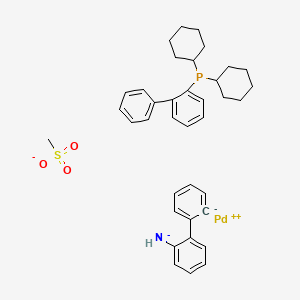
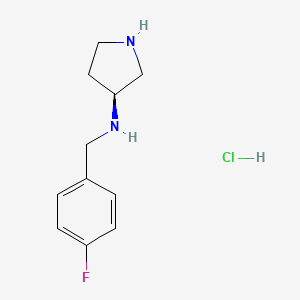
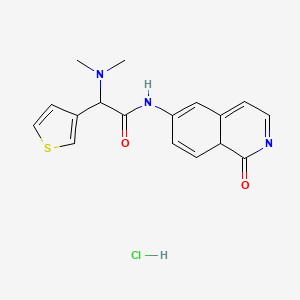
![(3R,4S,5S,6R,7R,9R,11R,12R,13R,14R)-6-[(2S,3R,4S,6R)-4-dimethylamino-3-hydroxy-6-methyl-oxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-oxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecane-2,10-di](/img/structure/B15130856.png)

![5-(2-Chloroethyl)-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-YL]pyrimidine-2,4-dione](/img/structure/B15130874.png)
